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Compound of Interest

Compound Name: Cbz-L-Tyrosine benzyl ester

Cat. No.: B554261

For Researchers, Scientists, and Drug Development Professionals

Cbz-L-Tyrosine benzyl ester, systematically known as benzyl (2S)-3-(4-hydroxyphenyl)-2-
(phenylmethoxycarbonylamino)propanoate, is a doubly protected derivative of the amino acid
L-tyrosine. The strategic installation of the Carboxybenzyl (Cbz or Z) group on the a-amine and
a benzyl ester (Bzl) on the carboxyl group makes it a cornerstone intermediate in synthetic
organic chemistry. This guide provides an in-depth overview of its core applications, supported
by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Applications

The primary utility of Cbz-L-Tyrosine benzyl ester stems from its role as a stable, yet readily
deprotectable, building block. This allows for precise chemical manipulations either at the
phenolic side chain or in the stepwise construction of larger molecules.

Peptide Synthesis

The most prominent application of Cbz-L-Tyrosine benzyl ester is in solution-phase peptide
synthesis.[1] The protecting groups prevent the highly reactive amine and carboxyl
functionalities from engaging in unwanted side reactions during peptide bond formation. This
ensures the controlled, sequential assembly of a specific peptide sequence.[2] The Cbz group
Is stable under various coupling conditions and can be selectively removed, often orthogonally
to other protecting groups, to allow for chain elongation.[1]
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Synthesis of Complex Tyrosine Derivatives

With the backbone functionalities masked, the phenolic hydroxyl group of the tyrosine side
chain becomes a prime site for selective modification. This compound serves as a key
precursor for synthesizing advanced biomolecules and pharmaceutical intermediates.[2]
Notable examples include:

e Phosphotyrosine Analogs: Essential for studying kinase signaling pathways and developing
kinase inhibitors.

o L-DOPA Derivatives: Used in research related to neurodegenerative diseases like
Parkinson's. The synthesis of selectively protected L-DOPA from L-tyrosine often involves
intermediates where the original amine and carboxyl groups are protected.

o Glycosylated Peptides: The hydroxyl group can be a site for O-glycosylation to create
glycopeptides with modified stability and biological activity.[2]

Drug Discovery and Development

Cbz-L-Tyrosine benzyl ester is a valuable intermediate in the synthesis of bioactive
compounds and drug candidates.[1][3] It is utilized in the construction of peptidomimetics,
where the peptide backbone is altered to improve pharmacokinetic properties, and in the
creation of prodrugs designed to enhance the solubility and bioavailability of active
pharmaceutical ingredients.[1] Its structural similarity to tyrosine also makes it a useful tool in
neuroscience research for investigating neurological pathways.[1]

Data Presentation: Physicochemical Properties

A summary of the key quantitative and qualitative properties of Cbz-L-Tyrosine benzyl ester is
provided below for easy reference.
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Property Value Reference(s)
CAS Number 5513-40-6 [1][4]
Molecular Formula C24H23NOs [1]

Molecular Weight 405.45 g/mol [1]
Appearance White to off-white powder [1]

Melting Point 115-120 °C [1]

Purity =>99% (HPLC) [1]

Optical Rotation [0]2°/D =-25+£2° (c=1in DMF) [1]

Storage Conditions 0-8°C [1]

Experimental Protocols

The following sections provide detailed methodologies for key experimental procedures
involving Cbz-L-Tyrosine benzyl ester. These protocols are representative of common
laboratory practices.

Protocol 1: Dipeptide Synthesis (e.g., Cbz-Tyr(Bzl)-Gly-
OEt)

This protocol outlines a standard carbodiimide-mediated coupling reaction between Cbz-L-
Tyrosine (with an O-benzyl protected side chain for simplicity) and an amino acid ester. The
principle is directly applicable to Cbz-L-Tyrosine benzyl ester as the N-terminal component
after deprotection of its carboxyl group or as the C-terminal component as is.

Materials:
e N-Cbz-O-benzyl-L-tyrosine
e Glycine ethyl ester hydrochloride (Gly-OEt-HCI)

e N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
(EDC)
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» 1-Hydroxybenzotriazole (HOBY)

e Triethylamine (TEA) or N-Methylmorpholine (NMM)

e Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

e 1M HCI solution

e Saturated NaHCOs solution

o Saturated NaCl (brine) solution

e Anhydrous NazSOa4 or MgSOa

Procedure:

» Activation: Dissolve N-Cbz-O-benzyl-L-tyrosine (1.0 eq) and HOBt (1.1 eq) in anhydrous
DCM. Cool the solution to 0 °C in an ice bath.

e Add DCC or EDC (1.1 eq) to the solution and stir for 30 minutes at 0 °C. A white precipitate
(dicyclohexylurea, DCU) will form if DCC is used.

o Amine Component Preparation: In a separate flask, suspend Gly-OEt-HCI (1.1 eq) in
anhydrous DCM. Add TEA or NMM (1.1 eq) to neutralize the salt and form the free amine.
Stir for 15 minutes at room temperature.

o Coupling: Add the neutralized glycine ethyl ester solution to the activated acid solution at 0
°C.

 Allow the reaction mixture to warm to room temperature and stir overnight (12-18 hours).

o Workup:

o If DCC was used, filter the reaction mixture to remove the DCU precipitate.

o Dilute the filtrate with additional DCM.
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o Wash the organic layer sequentially with 1M HCI (2x), saturated NaHCOs solution (2x),
and brine (1x).

o Dry the organic layer over anhydrous Na2SOa, filter, and concentrate under reduced
pressure to yield the crude dipeptide.

« Purification: Purify the crude product by recrystallization (e.g., from ethyl acetate/hexane) or
silica gel column chromatography to obtain the pure dipeptide.

Protocol 2: Deprotection of Cbz and Benzyl Ester
Groups via Catalytic Hydrogenation

This protocol describes the simultaneous removal of both the N-terminal Cbz group and the C-
terminal benzyl ester via hydrogenolysis, a common final step in peptide synthesis to yield the
free peptide.

Materials:

Chz-L-Tyrosine benzyl ester (or a peptide containing these groups) (1.0 eq)

Palladium on carbon (10% Pd/C), 10-20% by weight of the substrate

Methanol (MeOH) or Ethanol (EtOH)

Hydrogen (Hz) gas source (balloon or cylinder) or a hydrogen donor like ammonium formate
(5.0 eq).[3]

Procedure (using Hz gas):

Dissolve the protected peptide in MeOH in a round-bottom flask suitable for hydrogenation.

Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

Securely attach a balloon filled with Hz gas to the flask.

Evacuate the flask and backfill with Hz gas. Repeat this cycle 3-5 times to ensure an inert,
hydrogen-rich atmosphere.
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« Stir the suspension vigorously at room temperature under the Hz atmosphere.

e Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Reactions
are typically complete within 2-24 hours.

e Workup:
o Once the reaction is complete, carefully purge the flask with nitrogen.
o Filter the mixture through a pad of Celite® to remove the palladium catalyst.[3]
o Wash the Celite pad with additional MeOH to ensure complete recovery of the product.[3]

o Combine the filtrates and remove the solvent under reduced pressure to yield the
deprotected product.

 Purification: The crude product can be purified further by recrystallization or chromatography
if necessary.[3]

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the use of Cbz-L-
Tyrosine benzyl ester.

Caption: Solution-phase peptide synthesis pathways starting from Cbz-L-Tyrosine benzyl
ester.
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Caption: Deprotection pathways for Cbz-L-Tyrosine benzyl ester to reveal reactive sites.

Caption: General experimental workflow for the complete deprotection via catalytic
hydrogenation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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